molecular formula C10H20N2 B13302024 1-Ethyl-1,8-diazaspiro[4.5]decane

1-Ethyl-1,8-diazaspiro[4.5]decane

Cat. No.: B13302024
M. Wt: 168.28 g/mol
InChI Key: VFWYAALEPCKMQT-UHFFFAOYSA-N
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Description

1-Ethyl-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate amines with cyclic ketones under specific conditions. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions using a Dean-Stark apparatus to remove water . Another method involves the reduction of quaternary salts derived from carbamoylethylpyridine with sodium borohydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, focusing on optimizing reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced spirocyclic derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced spirocyclic compounds, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Ethyl-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its anti-ulcer and anticancer activities

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The inhibition of RIPK1 can lead to the suppression of necroptosis, providing therapeutic potential in various diseases.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1,8-diazaspiro[45]decane stands out due to its unique spirocyclic structure and the presence of an ethyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-ethyl-1,8-diazaspiro[4.5]decane

InChI

InChI=1S/C10H20N2/c1-2-12-9-3-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3

InChI Key

VFWYAALEPCKMQT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC12CCNCC2

Origin of Product

United States

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